![molecular formula C19H23N3OS B4678257 N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)
N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
Vue d'ensemble
Description
N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, also known as NSC 681239, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of phenylurea derivatives, which have been found to exhibit a range of biological activities including antitumor, anti-inflammatory, and antiviral effects.
Mécanisme D'action
The exact mechanism of action of N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239 is not fully understood, but it is believed to involve the inhibition of protein kinases. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239 has also been found to exhibit anti-inflammatory and antiviral activities. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239 has been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239 is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239. One area of interest is the development of novel analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239 and its potential therapeutic applications beyond cancer treatment. Finally, the use of N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239 in combination with other anticancer agents is an area that warrants further investigation.
Applications De Recherche Scientifique
N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for cancer treatment.
Propriétés
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-18-6-4-5-17(13-18)21-19(23)20-16-9-7-15(8-10-16)14-22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADHFGMVRLURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfanyl)phenyl]-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



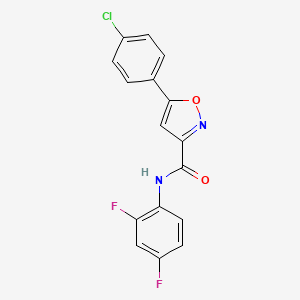
![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
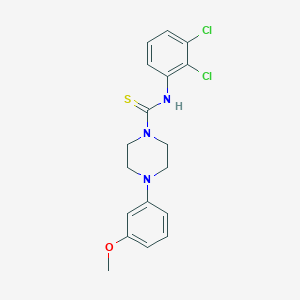

![2-chloro-4,5-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4678222.png)
![ethyl 2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4678228.png)
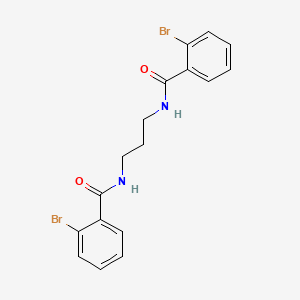
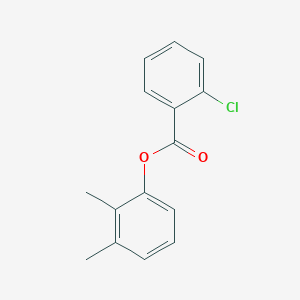
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4678249.png)
![5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4678265.png)
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4678266.png)
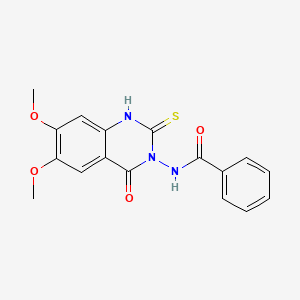
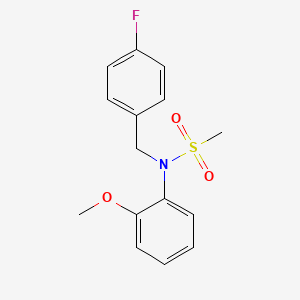
![N-1,3-benzodioxol-5-yl-2-[(2-chlorophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4678282.png)